2-Allyl-2-methylcyclohexane-1,3-dione

Claisen rearrangement regioselectivity cyclohexane-1,3-dione

2-Allyl-2-methylcyclohexane-1,3-dione (CAS 31929-07-4) is a 2,2-disubstituted cyclohexane-1,3-dione derivative bearing an allyl group and a methyl group at the C2 quaternary carbon. This compound class serves as a versatile building block in asymmetric catalysis, biocatalytic reduction, and N-heterocycle synthesis via iminyl radical intermediates.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 31929-07-4
Cat. No. B13344265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-2-methylcyclohexane-1,3-dione
CAS31929-07-4
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)CCCC1=O)CC=C
InChIInChI=1S/C10H14O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3H,1,4-7H2,2H3
InChIKeyBZJZEMLSZUMFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyl-2-methylcyclohexane-1,3-dione (CAS 31929-07-4): A Specialized 2,2-Disubstituted Cyclic 1,3-Diketone for Asymmetric Synthesis and Radical Precursor Applications


2-Allyl-2-methylcyclohexane-1,3-dione (CAS 31929-07-4) is a 2,2-disubstituted cyclohexane-1,3-dione derivative bearing an allyl group and a methyl group at the C2 quaternary carbon [1]. This compound class serves as a versatile building block in asymmetric catalysis, biocatalytic reduction, and N-heterocycle synthesis via iminyl radical intermediates [2]. Unlike simpler cyclohexane-1,3-diones, the presence of both the allyl and methyl substituents creates a prochiral quaternary center that is central to its utility in stereoselective transformations [1].

Why 2-Allyl-2-methylcyclohexane-1,3-dione Cannot Be Replaced by Simpler Cyclohexane-1,3-diones in Stereoselective Applications


Generic substitution with compounds like 2-methylcyclohexane-1,3-dione (CAS 1193-55-1) or 2-allylcyclohexane-1,3-dione (CAS 42738-68-1) fails because the unique geminal disubstitution pattern at C2 creates a prochiral quaternary center that is absent in mono-substituted analogs [1]. The allyl substituent specifically enables downstream C-C bond activation chemistry (e.g., Ni-catalyzed asymmetric allylic alkylation) and participates in 5-exo-trig radical cyclizations after conversion to oxime derivatives, while the methyl group blocks undesired enolate equilibration pathways that would erode stereochemical fidelity [2]. Compounds lacking this specific substitution pattern either cannot access the same quaternary chiral products or exhibit fundamentally different reactivity profiles under identical catalytic conditions [2].

Quantitative Differentiation Evidence for 2-Allyl-2-methylcyclohexane-1,3-dione vs. Structural Analogs


Claisen Rearrangement Regiochemical Outcome: 2-Allyl-2-methylcyclohexane-1,3-dione vs. 2-Allylcyclohexane-1,3-dione Analogs

In a head-to-head study of Claisen rearrangements of 3-allyloxy-2-cyclohexen-1-ones, the 2-methyl-substituted precursor VI rearranged to give 2-allyl-2-methylcyclohexane-1,3-dione (VII) in 81% isolated yield, whereas the corresponding 2-unsubstituted precursors IIa, IIb, and IIc underwent simultaneous cyclization to 2-methyl-4-oxo-hexahydrobenzofurans in 75%, 70%, and 78% yields respectively [1]. The presence of the 2-methyl substituent therefore completely diverts the reaction outcome from cyclized benzofuran to the 2,2-disubstituted dione product, demonstrating a qualitative and quantitative differentiation in synthetic utility [1].

Claisen rearrangement regioselectivity cyclohexane-1,3-dione benzofuran

Ni(0)-Catalyzed Asymmetric Allylic Alkylation: Irreversible C-C Bond Activation of 2-Allyl-2-methylcyclohexane-1,3-dione Derivatives

2-Allyl-2-methylcyclohexane-1,3-dione derivatives undergo Ni(0)-catalyzed asymmetric allylic alkylation (AAA) under ambient conditions via unstrained C-C bond activation to afford quaternary chiral products with high yield and enantioselectivity [1]. The reaction is driven to near-completion by the irreversible precipitation of the 2-methylcyclohexane-1,3-dione side-product. DFT calculations established that the reverse reaction requires 7.6 kcal mol⁻¹ higher activation energy than the forward C-C bond formation step, making this substrate class thermodynamically privileged for AAA chemistry compared to typical allylic electrophiles that operate under reversible conditions [1].

asymmetric allylic alkylation nickel catalysis C-C bond activation enantioselectivity

Biocatalytic Reduction Rate: Cyclohexane-1,3-dione vs. Cyclopentane-1,3-dione Scaffold

In a systematic biocatalytic study using KRED1-Pglu, 2-allyl-2-methylcyclohexane-1,3-dione (substrate 4) reached >99% conversion within 24 h, yielding 52% (2R,3S)- and 48% (2S,3S)-β-hydroxyketone products with complete enantioselectivity (>99% ee) [1]. Under identical conditions (28 mM substrate, 20 mU/mL KRED1-Pglu), the cyclopentane analog 2-allyl-2-methylcyclopentane-1,3-dione (substrate 3) also reached >99% conversion but the authors explicitly noted that 'reduction of 2,2-disubstituted cyclohexanediones was generally faster than cyclopentadiones' [1]. The cyclohexane scaffold thus provides a kinetic advantage in preparative biocatalytic reductions.

biocatalytic reduction ketoreductase KRED1-Pglu cyclohexanedione

Synthetic Accessibility: Protected Hydrazone Alkylation vs. Direct Alkylation of 2-Methylcyclohexane-1,3-dione

Direct alkylation of 2-methylcyclohexane-1,3-dione with allyl bromide under standard basic conditions (1 M NaOH, RT) yields 2-allyl-2-methylcyclohexane-1,3-dione in only approximately 50% isolated yield due to competing O-alkylation and enolate equilibration [1]. An alternative hydrazone protection strategy (ketodimethyl hydrazone formation, then alkylation, then acidic deprotection) has been demonstrated to provide high-yielding access to dialkyl cycloalkanones, though quantitative yield data specifically for the allyl-methyl substrate using this method was not disclosed in the primary literature [2]. Users procuring this compound as a pre-formed building block bypass the inefficiency of the direct alkylation route.

C-selective alkylation hydrazone protection regioselectivity 2-methylcyclohexane-1,3-dione

Optimal Procurement and Application Scenarios for 2-Allyl-2-methylcyclohexane-1,3-dione Based on Evidence Differentiation


Asymmetric Synthesis of Quaternary Chiral Building Blocks via Nickel-Catalyzed AAA

Research groups developing Ni(0)-catalyzed asymmetric allylic alkylation methodologies should select 2-allyl-2-methylcyclohexane-1,3-dione as the allylic donor substrate of choice. The nearly irreversible reaction (7.6 kcal mol⁻¹ forward bias) enables high-yielding access to quaternary chiral cyclohexanone derivatives with excellent enantioselectivity under ambient conditions, a distinct advantage over conventional allylic electrophiles that operate reversibly [1]. This application directly leverages the compound's unique geminal allyl-methyl disubstitution pattern.

Biocatalytic Production of Enantiopure β-Hydroxyketone Intermediates

For chemists employing ketoreductases (KRED1-Pglu) to produce chiral β-hydroxyketones, 2-allyl-2-methylcyclohexane-1,3-dione offers a faster-reacting cyclohexane scaffold compared to cyclopentane analogs, delivering >99% conversion with complete enantioselectivity (>99% ee) for both diastereomeric ketol products [2]. The resulting (2R,3S)- and (2S,3S)-2-allyl-3-hydroxy-2-methylcyclohexanones are valuable chiral intermediates for terpene and steroid synthesis.

Claisen Rearrangement Route to 2,2-Disubstituted Cyclohexane-1,3-diones

Synthetic laboratories pursuing the Claisen rearrangement of 3-allyloxy-2-cyclohexen-1-ones should employ 2-methyl-substituted precursors specifically. The 2-methyl group diverts the reaction exclusively toward the desired 2,2-disubstituted dione (81% yield) rather than cyclized benzofuran byproducts (the exclusive outcome with 2-unsubstituted precursors) [3]. This substrate-controlled regioselectivity eliminates the need for chromatographic separation of product mixtures.

Iminyl Radical Precursor for N-Heterocycle Synthesis

For researchers utilizing iminyl radical cyclization strategies to construct pyrrolines, phenanthridines, and related N-heterocycles, 2-allyl-2-methylcyclohexane-1,3-dione can be converted to dioxime oxalate esters that serve as atom-efficient UV-photolytic precursors to iminyl radicals [4]. The pendant allyl group functions as an internal radical acceptor for 5-exo-trig cyclization, providing a direct entry to spirocyclic and fused N-heterocyclic scaffolds that are inaccessible from saturated analogs.

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